molecular formula C18H15N5OS B2652682 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034288-74-7

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2652682
CAS No.: 2034288-74-7
M. Wt: 349.41
InChI Key: PODVNRJHEGTRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of pyrazine, pyrazole, and benzo[b]thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with benzo[b]thiophene-2-carboxamide under specific reaction conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of pyrazine, pyrazole, and benzo[b]thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-13(9-14(22-23)15-11-19-6-7-20-15)10-21-18(24)17-8-12-4-2-3-5-16(12)25-17/h2-9,11H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODVNRJHEGTRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.